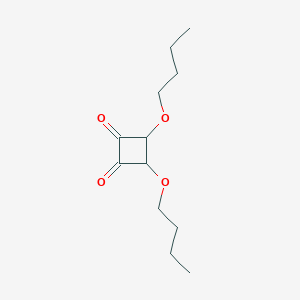

3,4-Dibutoxycyclobutane-1,2-dione

Description

Significance of Cyclobutane-1,2-diones in Modern Organic Chemistry

Cyclobutane-1,2-diones are valuable building blocks in organic synthesis due to their unique structural features and reactivity. The strained four-membered ring makes them susceptible to ring-opening reactions, providing access to a variety of linear and more complex cyclic structures. Their α-diketone functionality allows for a range of chemical transformations, including nucleophilic additions, cycloadditions, and rearrangements. These compounds serve as precursors for the synthesis of complex molecules, including natural products, pharmaceuticals, and materials with interesting electronic and optical properties. For instance, they are utilized in the synthesis of chiral squaramides, which have applications in asymmetric catalysis and drug discovery. smolecule.com

Historical Context of Four-Membered Ring Systems and α-Diketones in Chemical Research

The study of four-membered ring systems, like cyclobutanes, has a rich history in organic chemistry, initially driven by the desire to understand the effects of ring strain on chemical bonding and reactivity. The inherent strain in these small rings leads to unusual chemical behavior compared to their acyclic or larger-ring counterparts. Similarly, α-diketones have long been a focus of research due to the electronic interactions between the two adjacent carbonyl groups, which gives rise to their characteristic reactivity. The combination of these two features in cyclobutane-1,2-diones has made them a subject of continuous interest for both fundamental and applied chemical research.

Overview of Substituted Cyclobutane-1,2-diones with Alkoxy Functionality

The properties of cyclobutane-1,2-diones can be significantly tuned by the introduction of substituents. Alkoxy groups, in particular, play a crucial role in modifying the electronic properties of the cyclobutene (B1205218) ring. The oxygen atoms of the alkoxy groups can donate electron density into the ring, which can influence the reactivity of the carbonyl groups and the stability of the molecule. This substitution pattern is a key feature of squaric acid and its derivatives, from which 3,4-dibutoxycyclobutane-1,2-dione is derived. prepchem.comnist.gov The nature of the alkyl group in the alkoxy substituent can also affect physical properties such as solubility and boiling point.

Physicochemical Properties of this compound

The physical and chemical characteristics of this compound are essential for its handling and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₁₂H₁₈O₄ |

| Molecular Weight | 226.27 g/mol sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

| Density | 1.047 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 139 °C at 0.5 mmHg sigmaaldrich.com |

| Refractive Index | n20/D 1.494 sigmaaldrich.com |

| CAS Number | 2892-62-8 sigmaaldrich.com |

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) with 1-butanol (B46404). prepchem.com This reaction is typically carried out under reflux with azeotropic removal of water to drive the equilibrium towards the formation of the dibutoxy derivative. prepchem.com Toluene is often used as a solvent to facilitate the removal of water. prepchem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20O4 |

|---|---|

Molecular Weight |

228.28 g/mol |

IUPAC Name |

3,4-dibutoxycyclobutane-1,2-dione |

InChI |

InChI=1S/C12H20O4/c1-3-5-7-15-11-9(13)10(14)12(11)16-8-6-4-2/h11-12H,3-8H2,1-2H3 |

InChI Key |

ACLFBEBBBSCFRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1C(C(=O)C1=O)OCCCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Dibutoxycyclobutane 1,2 Dione and Analogues

Strategies for the Construction of the Cyclobutane-1,2-dione Core

The formation of the strained cyclobutane-1,2-dione ring is a key challenge in the synthesis of its derivatives. Various synthetic strategies have been developed to construct this core structure, each with its own advantages and limitations.

[2+2] Cycloaddition Reactions in Cyclobutane (B1203170) Synthesis

[2+2] cycloaddition reactions are a cornerstone for the synthesis of cyclobutane rings and have been widely employed for the preparation of cyclobutane-1,2-dione precursors. rsc.org These reactions typically involve the dimerization of ketenes or the reaction of a ketene (B1206846) with an alkene. The stereochemical outcome of these reactions can often be controlled by the choice of reactants and reaction conditions. nih.gov

Photochemical [2+2] cycloadditions are a powerful tool, often proceeding through a triplet state, which involves a 1,4-diradical intermediate. The use of sensitizers like acetone (B3395972) or benzophenone (B1666685) can facilitate the population of the necessary triplet state. mdpi.com Furthermore, transition metal-catalyzed [2+2] cycloadditions have emerged as a valuable alternative, with many naturally occurring products containing cyclobutane rings being synthesized using this approach. mdpi.com For instance, enantioselective [2+2] cycloadditions can be achieved using chiral catalysts, leading to the formation of optically active cyclobutane derivatives. researchgate.net

A notable example is the regio- and stereoselective [2+2] cycloaddition of a chiral allene (B1206475) with dichloroketene, which proceeds with complete transfer of optical purity to the resulting cycloadduct. researchgate.net This highlights the potential of cycloaddition strategies in controlling the stereochemistry of the final product.

| Reactants | Conditions | Product | Key Features | Reference |

| Ketenes | Thermal or Photochemical | Cyclobutanones | Versatile, can be functionalized | |

| Ketene + Alkene | Thermal or Photochemical | Substituted Cyclobutanones | Good control over substitution pattern | |

| Chiral Allene + Dichloroketene | N/A | Chiral Cyclobutanone (B123998) | Complete transfer of optical purity | researchgate.net |

Ring Contraction Approaches to Cyclobutane Derivatives

Ring contraction strategies provide an alternative and often stereospecific route to cyclobutane derivatives from larger, more readily available cyclic precursors. nih.gov One of the most prominent examples is the Wolff rearrangement of α-diazoketones derived from five-membered rings. This reaction proceeds through a ketene intermediate, which can then undergo an intramolecular [2+2] cycloaddition to form the cyclobutanone ring. Microwave-assisted Wolff rearrangements have been shown to be particularly efficient. nih.gov

Another innovative approach involves the contractive synthesis of multisubstituted cyclobutanes from pyrrolidines using iodonitrene chemistry. This method proceeds via a nitrogen extrusion process through a radical pathway, allowing for the stereospecific synthesis of cyclobutanes. nih.gov This strategy has been successfully applied to the synthesis of unsymmetrical spirocyclobutanes. nih.gov

Computational studies have also shed light on the mechanisms of ring contractions. For example, the base-catalyzed rearrangement of cyclobutane-1,2-dione can lead to a ring-contracted product, 1-hydroxycyclopropanecarboxylate, via a benzilic acid-type rearrangement. orgsyn.org

| Starting Material | Reagent/Condition | Product | Key Features | Reference |

| Cyclic α-Diazoketones | Photochemical or Thermal (including microwave) | Cyclobutanones | Forms a ketene intermediate | nih.gov |

| Polysubstituted Pyrrolidines | Hydroxy(tosyloxy)iodobenzene (HTIB) | Substituted Cyclobutanes | Stereospecific, radical pathway | nih.gov |

| 2-Halocyclobutanones | Grignard Reagents or Lithium Aluminium Hydride | Cyclopropanes | Involves ring contraction | capes.gov.br |

Novel Cyclization and Rearrangement Pathways to 1,2-Diketone Systems

The 1,2-dicarbonyl moiety is the functional heart of the target molecule. A variety of methods exist for the synthesis of 1,2-diketones, which can then be incorporated into the cyclobutane framework or formed on a pre-existing four-membered ring. eurekaselect.com

One common method is the oxidation of various precursors. For example, α-hydroxy ketones can be oxidized to 1,2-diketones. rsc.org The oxidation of silyl (B83357) enol ethers catalyzed by nitroxyl (B88944) radicals also provides a route to α-diketones. rsc.org Another approach is the direct oxidation of alkynes using reagents like potassium permanganate (B83412) or ozone. rsc.org

Rearrangement reactions also play a role in the synthesis of 1,2-diketone systems. For instance, a Selectfluor-mediated reaction of α,β-epoxy ketones can yield 1,2-diketones through a sequence involving ring-opening, benzoyl rearrangement, and C-C bond cleavage. rsc.org Additionally, cyclic 1,2-diketones can be accessed through the bromination of 1,2-bis(trimethylsiloxy)cyclobutene, followed by hydrolysis.

Introduction and Functionalization of Butoxy Substituents

The introduction of the two butoxy groups onto the cyclobutane-1,2-dione core is a critical step in the synthesis of the target molecule. The regioselectivity and stereoselectivity of this process are of paramount importance.

Regioselective and Stereoselective Installation of Alkoxy Groups

The most direct method for the synthesis of 3,4-dibutoxycyclobutane-1,2-dione is the esterification of squaric acid (3,4-dihydroxycyclobut-3-ene-1,2-dione) with butanol. This reaction is typically carried out under reflux with azeotropic removal of water.

A key aspect of the chemistry of squaric acid esters is the ability to perform sequential reactions. The reaction of a dialkyl squarate with one equivalent of an amine leads to the formation of a monoamide-monoester. This demonstrates the differing reactivity of the two ester groups, allowing for regioselective functionalization. While this example involves an amine, the principle of sequential substitution can be extended to other nucleophiles, offering a pathway to unsymmetrically substituted cyclobutane-1,2-diones.

The stereoselective synthesis of substituted cyclobutane-1,2-dione derivatives can be achieved through various methods. For example, the Norrish-Yang photocyclisation of α-heteroatom-substituted β-methyl butyrophenones can produce cyclobutanols with excellent diastereoselectivity, which can then be oxidized to the corresponding diones.

Post-Cyclization Functionalization Strategies

Once the this compound core is assembled, further functionalization can be envisioned. The reactivity of the squaric acid ester moiety allows for a range of transformations. For example, the reaction of squaric acid derivatives with organosilanes in the presence of a Lewis acid catalyst can lead to either addition or substitution products, depending on the nature of the reactants and reaction conditions.

Furthermore, the stability and reactivity of squaramate esters (3-amino-4-alkoxycyclobut-3-ene-1,2-diones) have been studied, revealing that the structure and neighboring groups significantly influence their stability and reactivity towards nucleophiles. This knowledge can be applied to the design of post-cyclization functionalization strategies for this compound, allowing for the introduction of further complexity and diversity into the molecular structure.

Catalytic Methods in the Synthesis of Substituted Cyclobutane-1,2-diones

The construction of the four-membered ring system present in cyclobutane-1,2-diones is a significant synthetic challenge. Catalytic methods offer powerful tools to facilitate this process, enabling control over reactivity and selectivity. These approaches are broadly categorized into transition metal-catalyzed and organocatalytic strategies, each providing unique advantages for the synthesis of substituted cyclobutane derivatives.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis is a cornerstone for the formation of cyclobutane rings, offering diverse pathways through mechanisms like cycloaddition and C-H functionalization. acs.orgacs.org While direct catalytic synthesis of this compound is not extensively documented, methods developed for analogous substituted cyclobutanes highlight the potential of these catalysts.

Copper (Cu) and Rhodium (Rh) catalysts are particularly notable. For instance, catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes has been achieved using copper catalysts. nih.govresearchgate.net A Cu(I) catalytic system can lead to α-selective nucleophilic addition to produce 1,1,3-functionalized cyclobutanes, whereas a Cu(II) system can facilitate a β'-selective pathway to yield 1,2,3-trisubstituted variants. nih.govresearchgate.net Such catalyst-dependent selectivity provides a powerful method for generating diverse cyclobutane scaffolds from identical starting materials. nih.gov

Rhodium catalysts have been effectively used in enantioselective bicyclobutanation reactions. nih.gov For example, the treatment of specific α-allyl-α-diazocarbonyl compounds with a chiral dirhodium carboxylate catalyst can produce enantiomerically enriched bicyclobutanes, which serve as versatile intermediates for further functionalization into complex cyclobutane structures. nih.gov

Palladium (Pd) catalysis has been employed for the C–H arylation of cyclobutanes, allowing for the direct installation of aryl groups onto the ring. acs.org This strategy utilizes a directing group to achieve high regio- and stereoselectivity, simplifying the synthesis of pseudosymmetric molecules. acs.org These methods demonstrate the power of transition metals to enable challenging transformations on the cyclobutane core.

Table 1: Examples of Transition Metal-Catalyzed Syntheses of Substituted Cyclobutanes

| Catalyst System | Reaction Type | Substrate Example | Product Type | Key Finding | Reference |

|---|---|---|---|---|---|

| Cu(I) / Cu(II) | Regiodivergent Hydrophosphination | Acyl Bicyclobutanes | 1,1,3- or 1,2,3-Trisubstituted Cyclobutanes | Catalyst controls regioselectivity (α vs. β' addition). | nih.gov, researchgate.net |

| Rh₂(S-NTTL)₄ | Enantioselective Bicyclobutanation | t-Butyl (E)-2-diazo-5-arylpent-4-enoates | Enantioenriched Bicyclobutanes | High enantioselectivity (e.g., 95% ee) for cyclobutane precursors. | nih.gov |

| Pd(OAc)₂ | C–H Arylation | Cyclobutanecarboxamides | Arylated Cyclobutanes | Directed C-H functionalization allows for controlled installation of aryl groups. | acs.org |

Organocatalytic Approaches for Enantioselective Synthesis

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules without relying on metal-based catalysts. For the construction of substituted cyclobutanes, organocatalytic formal [2+2] cycloadditions represent a significant advancement. rsc.org

One successful approach involves a tandem iminium–enamine activation of enals. rsc.org This process, initiated by a vinylogous Friedel–Crafts alkylation, can produce highly functionalized cyclobutanes with three contiguous stereocenters, achieving excellent levels of regio-, diastereo-, and enantiocontrol. rsc.org Such methods provide access to enantiomerically enriched cyclobutane building blocks that are valuable for the synthesis of complex target molecules. The use of chiral amines or their salts as catalysts is central to inducing asymmetry in these transformations.

Atom Economy and Sustainable Chemistry Principles in Synthetic Route Design

The principles of atom economy and sustainable chemistry are critical considerations in modern synthetic planning, aiming to maximize efficiency and minimize waste. wikipedia.orgnih.gov

A common synthesis of dialkoxycyclobutene-diones, the class of compounds to which this compound belongs, starts from 3,4-dihydroxy-3-cyclobutene-1,2-dione, also known as squaric acid. prepchem.comsigmaaldrich.com The synthesis of the title compound involves a refluxing mixture of squaric acid with 1-butanol (B46404) and toluene, with water being removed via a Dean-Stark apparatus. prepchem.com

Reaction: C₄H₂O₄ (Squaric Acid) + 2 CH₃(CH₂)₃OH (1-Butanol) → C₁₂H₁₈O₄ (this compound) + 2 H₂O

The atom economy of a reaction is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.org

Molecular Weight of this compound (C₁₂H₁₈O₄): 226.27 g/mol

Molecular Weight of Squaric Acid (C₄H₂O₄): 114.06 g/mol

Molecular Weight of 1-Butanol (C₄H₁₀O): 74.12 g/mol

Atom Economy Calculation: [ \text{Atom Economy} = \frac{\text{MW of Product}}{\text{MW of Reactants}} \times 100% = \frac{226.27}{114.06 + (2 \times 74.12)} \times 100% \approx 86.3% ]

This condensation reaction displays a relatively high atom economy, with water being the only byproduct. However, sustainable chemistry also considers factors beyond atom economy, such as the use of renewable feedstocks and energy-efficient processes. nih.gov There is growing interest in synthesizing cyclobutane derivatives from bio-based starting materials, such as derivatives of hydroxycinnamic acid obtained from lignin, using clean methods like [2+2] photocycloaddition. und.edu

The catalytic routes discussed previously (Section 2.3) are inherently more atom-economical than stoichiometric reactions. jocpr.comrsc.org Addition reactions, such as the [2+2] cycloadditions, are ideal in this regard as they incorporate all atoms of the reactants into the final product, achieving 100% atom economy in theory. nih.govjocpr.com Designing synthetic pathways that utilize catalytic, atom-economical steps is a primary goal of green chemistry. nih.gov

Reaction Pathways and Mechanistic Investigations of 3,4 Dibutoxycyclobutane 1,2 Dione

Cyclobutane (B1203170) Ring-Opening and Ring-Expansion Reactions

The significant ring strain of the cyclobutane core makes it susceptible to reactions that involve C-C bond cleavage, providing a thermodynamic driving force for ring-opening and ring-expansion processes. snnu.edu.cn

While saturated cyclobutanes are relatively stable, thermal energy can induce the cleavage of C-C bonds. researchgate.net For 3,4-Dibutoxycyclobutane-1,2-dione, heating could potentially lead to the cleavage of the C1-C2 or C3-C4 bonds. The subsequent fate of the resulting diradical intermediate would depend on the reaction conditions and the substituent pattern, potentially leading to linear dicarbonyl compounds or undergoing re-closure. The principles of orbital symmetry that govern the electrocyclic ring-opening of cyclobutenes provide a theoretical framework for understanding the selectivity of such transformations, though higher temperatures are generally required for saturated rings. researchgate.net

Transition metals are particularly effective at promoting the cleavage of strained C-C bonds. snnu.edu.cnnih.govacs.org For this compound, two primary mechanisms are relevant:

Oxidative Addition: Transition metals like Rh(I), Pd(0), or Ni(0) can insert into the strained C1-C2 bond, forming a metallacyclopentanone intermediate. This intermediate can then undergo various reactions, such as migratory insertion of CO or reductive elimination, to form new, larger ring systems or linear products.

β-Carbon Elimination: This pathway can occur after the formation of a metal alkoxide from the addition of an organometallic reagent to a carbonyl group. The metal center then facilitates the cleavage of a C-C bond that is β to the metal-oxygen bond.

A notable example is the molybdenum-catalyzed oxidative cleavage of cyclobutane-1,2-diols (formed from the reduction of the dione) to yield 1,4-dicarbonyl compounds. researchgate.net This demonstrates a practical application of metal-mediated cleavage in a two-step sequence starting from the dione (B5365651).

| Metal Catalyst | Substrate Type | Transformation | Product Type |

| Rhodium(I) | Vinylcyclobutanone | [4+2] Cycloaddition | Fused 6-membered ring |

| Palladium(0) | Cyclobutanone (B123998) | β-Carbon Elimination/Cross-Coupling | Linear ketone |

| Molybdenum | Cyclobutane-1,2-diol | Oxidative Cleavage | 1,4-Dicarbonyl |

| Ruthenium(0) | Vinylcyclopropane | [5+2] Cycloaddition | 7-membered ring |

| This table summarizes common metal-mediated transformations of four-membered rings and related systems. researchgate.netsnnu.edu.cnnih.gov |

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. libretexts.orgyoutube.comyoutube.com While this compound itself is not primed for a sigmatropic rearrangement, it can be easily converted into a suitable precursor.

A prominent example is the oxy-Cope rearrangement . libretexts.orgyoutube.com This reaction would involve:

Precursor Synthesis: Nucleophilic addition of a vinyl organometallic reagent (e.g., vinylmagnesium bromide) to one of the carbonyl groups of this compound. This creates an intermediate containing a 1,5-diene system, with one of the double bonds being part of an enolate or alkoxide (the "oxy" component).

wikipedia.orgwikipedia.org Sigmatropic Rearrangement: Upon heating, this intermediate undergoes a wikipedia.orgwikipedia.org sigmatropic rearrangement. youtube.com The C-C bond between the vinyl group and the cyclobutane ring is cleaved, and a new C-C bond is formed, resulting in a ring-expanded eight-membered enolate. The cleavage of the strained four-membered ring provides a strong thermodynamic driving force for this step. youtube.com

Photoreactivity and Excited State Chemistry of this compound

The photochemical behavior of this compound is governed by the interplay of the strained four-membered ring and the electronic properties of the vicinal dicarbonyl and alkoxy functional groups. Upon absorption of ultraviolet light, the molecule is promoted to an electronically excited state, unlocking reaction pathways not accessible under thermal conditions. The subsequent transformations are diverse and can be broadly categorized into intramolecular photoreactions, intermolecular photoinduced transformations, and the generation of highly reactive transient species.

Intramolecular Photoreactions of Cyclobutane-1,2-diones

Intramolecular photoreactions of cyclobutane-1,2-diones, while less common than their intermolecular counterparts, can be significant depending on the substitution pattern and reaction conditions. For a molecule like this compound, potential intramolecular pathways include rearrangements and fragmentations.

One of the primary photochemical processes for cyclic ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group. In the case of this compound, this would lead to the formation of a diradical intermediate. The subsequent fate of this diradical can vary, leading to either fragmentation or intramolecular rearrangement to form new ring systems.

Another potential intramolecular pathway is a [2+2] photocycloaddition, although this typically requires another unsaturated moiety within the molecule. For this compound itself, this is not a primary pathway unless the butoxy chains contain a double bond. However, the possibility of intramolecular hydrogen abstraction from the butoxy groups by the excited carbonyl can lead to the formation of cyclobutanol (B46151) derivatives.

Research on related systems, such as 1,3-dioxin-4-ones, has shown that intramolecular [2+2] photocycloaddition can be a powerful tool for the synthesis of complex polycyclic systems. researchgate.net While not directly analogous, these studies highlight the potential for intramolecular photoreactions in strained ring systems containing oxygen functionalities.

Intermolecular Photoinduced Transformations

The intermolecular photoreactions of this compound are expected to be dominated by [2+2] photocycloaddition reactions with various unsaturated substrates, such as alkenes and alkynes. This class of reactions is a cornerstone of photochemistry and provides a direct route to the synthesis of larger, more complex cyclobutane derivatives. tum.de

The reaction is initiated by the photoexcitation of the dione, which can then interact with an alkene in its ground state to form an exciplex. This exciplex can then collapse to a 1,4-diradical intermediate, which subsequently closes to form the cyclobutane adduct. The regioselectivity and stereoselectivity of these cycloadditions are influenced by both electronic and steric factors.

The general mechanism for the intermolecular [2+2] photocycloaddition can be summarized as follows:

Excitation: The cyclobutane-1,2-dione absorbs a photon and is promoted to an excited singlet or triplet state.

Exciplex Formation: The excited dione interacts with a ground-state alkene to form an exciplex.

Diradical Formation: The exciplex collapses to a 1,4-diradical intermediate.

Ring Closure: The diradical undergoes ring closure to form the cyclobutane product.

The stereochemical outcome of the reaction is often dependent on whether the reaction proceeds through a singlet or triplet excited state. Singlet-state reactions are often stereospecific, while triplet-state reactions can be non-stereospecific due to the longer lifetime of the triplet diradical, which allows for bond rotation before ring closure.

Studies on similar α-diketones have shown that they can undergo efficient photocycloaddition with a variety of alkenes. mdpi.com For instance, the photoreaction of N-acetylisatin with alkenes proceeds readily to form cyclobutane adducts. mdpi.com

Generation and Reactivity of Transient Species (e.g., 1,2-Bisketenes)

A key photochemical reaction pathway available to cyclobutane-1,2-diones is the photochemically induced electrocyclic ring-opening to form 1,2-bisketenes. This transformation is analogous to the well-studied photochemical ring-opening of cyclobutenes to butadienes. masterorganicchemistry.com

Upon irradiation, the σ-bond between the two carbonyl-bearing carbons can cleave, leading to the formation of a highly reactive 1,2-bisketene intermediate. These bisketenes are versatile synthetic intermediates that can undergo a variety of subsequent reactions, including cycloadditions with dienophiles, nucleophilic attack, and Wolff rearrangements.

The generation of 1,2-bisketenes from cyclobutene-1,2-diones has been demonstrated, and it is plausible that this compound could undergo a similar transformation. The presence of the butoxy groups would be expected to influence the stability and reactivity of the resulting bisketene.

The general transformation can be depicted as:

This compound + hν → 1,4-Dibutoxy-2,3-bis(ketene)

These bisketene intermediates are typically not isolated but are trapped in situ with various reagents. For example, in the presence of imines, they can undergo a [4+2] cycloaddition to form lactams.

Influence of Butoxy Substituents on Reaction Pathways and Selectivity

The two butoxy groups at the 3- and 4-positions of the cyclobutane ring exert a significant influence on the reactivity and selectivity of the photochemical reactions of the dione. These effects can be dissected into electronic and steric contributions.

Electronic Effects on Reactivity (e.g., Inductive Effects)

The oxygen atoms of the butoxy groups are electronegative and exert an electron-withdrawing inductive effect (-I effect) on the cyclobutane ring. This effect can influence the energy levels of the molecular orbitals, including the HOMO and LUMO, which are involved in the photochemical excitation.

The inductive effect of the butoxy groups can impact the reactivity of the carbonyl groups. By withdrawing electron density, the carbonyl carbons become more electrophilic, which can enhance their reactivity towards nucleophiles in the excited state. This could, for example, facilitate the initial step of intermolecular photocycloaddition with electron-rich alkenes.

Furthermore, the non-bonding electrons on the oxygen atoms can participate in n → π* transitions, which are characteristic of carbonyl compounds. The energy of these transitions, and thus the wavelength of light required for excitation, can be subtly modulated by the electronic influence of the butoxy substituents.

Steric Effects on Regioselectivity and Stereoselectivity

The bulky n-butoxy groups impose significant steric hindrance around the cyclobutane ring. This steric bulk plays a crucial role in dictating the regioselectivity and stereoselectivity of intermolecular photoreactions.

In [2+2] photocycloaddition reactions with unsymmetrical alkenes, the butoxy groups can direct the incoming alkene to approach from the less hindered face of the cyclobutane ring, leading to a preference for one diastereomer over the other. The regioselectivity, determining which end of the alkene adds to which carbonyl carbon, will also be strongly influenced by the steric interactions in the transition state leading to the 1,4-diradical intermediate.

For example, in a reaction with a substituted alkene, the bulkiest substituent on the alkene will preferentially orient itself away from the bulky butoxy groups of the cyclobutane ring in the transition state, leading to a specific regio- and stereoisomer of the product. This principle is a well-established concept in controlling the outcome of photocycloaddition reactions. researchgate.net

The steric hindrance from the butoxy groups can also influence the competition between different reaction pathways. For instance, a highly congested transition state for an intermolecular reaction might favor an alternative intramolecular pathway or the generation of a less sterically demanding transient species like a bisketene.

Advanced Spectroscopic Characterization of 3,4 Dibutoxycyclobutane 1,2 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like 3,4-Dibutoxycyclobutane-1,2-dione.

Advanced ¹H and ¹³C NMR Techniques (e.g., 2D NMR, COSY, HMQC, HMBC, NOESY)

One-dimensional ¹H and ¹³C NMR provide initial information on the chemical environment of protons and carbons. For this compound, the butoxy group's protons and carbons will show characteristic shifts. However, for unambiguous assignment and to understand spatial relationships, two-dimensional (2D) NMR techniques are indispensable. researchgate.netsdsu.edumdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (³JHH). For the butoxy groups, COSY would show correlations between the protons on adjacent carbons (e.g., -OCH₂-CH₂-, -CH₂-CH₂-CH₂-, and -CH₂-CH₃). sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded carbon and proton atoms. sdsu.edu This is crucial for assigning the specific ¹³C signals to their corresponding protons in the butoxy chains.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings between protons and carbons (typically ²JCH and ³JCH). sdsu.edu For instance, the protons of the methylene (B1212753) group attached to the ether oxygen (-OCH₂-) would show a correlation to the olefinic carbons of the cyclobutane (B1203170) ring, confirming the connectivity of the butoxy groups to the core structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. researchgate.net In the context of this compound, NOESY can help determine the preferred conformation of the butoxy side chains relative to the cyclobutane ring and to each other.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound. Note: Predicted values are based on known data for similar alkoxy-substituted cyclobutene (B1205218) diones and general NMR principles.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |

| C1/C2 (C=O) | - | ~185-195 | - | - |

| C3/C4 (C-O) | - | ~170-180 | - | - |

| -OCH₂- | ~4.5-4.8 (t) | ~70-75 | C3/C4 | -OCH₂-CH₂- |

| -CH₂- | ~1.7-1.9 (m) | ~30-35 | -OCH₂- | -OCH₂-, -CH₂-CH₃ |

| -CH₂- | ~1.4-1.6 (m) | ~18-22 | -CH₂-CH₃ | -CH₂-, -CH₃ |

| -CH₃ | ~0.9-1.0 (t) | ~13-15 | -CH₂- | -CH₂- |

Heteronuclear NMR Studies (e.g., ¹⁷O NMR) for Carbonyl and Ether Oxygen Environments

While less common due to the low natural abundance and quadrupole moment of the ¹⁷O isotope, ¹⁷O NMR spectroscopy can offer direct insight into the electronic environment of the oxygen atoms. In this compound, two distinct oxygen environments exist: the carbonyl oxygens (C=O) and the ether oxygens (C-O-C). The carbonyl oxygens are expected to resonate at a significantly different chemical shift compared to the ether oxygens due to their different hybridization and participation in the π-system of the squarate ring. This technique can be particularly useful for studying interactions that affect the oxygen atoms, such as hydrogen bonding or coordination to metal ions.

Dynamic NMR for Conformational Exchange Processes

The butoxy side chains of this compound are not static; they can undergo conformational exchange. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can be used to investigate these processes. nih.gov At low temperatures, the rotation around the C-O and C-C bonds of the butoxy groups may be slow on the NMR timescale, leading to the observation of distinct signals for different conformers. As the temperature is increased, the rate of exchange increases, causing these signals to broaden and eventually coalesce into a single averaged signal. By analyzing the changes in the lineshape of the NMR signals with temperature, it is possible to determine the thermodynamic and kinetic parameters for the conformational exchange processes. For disubstituted cycloalkanes, the stability of conformers is influenced by the preference for bulky substituents to occupy equatorial positions to minimize steric hindrance. libretexts.orglibretexts.org

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Analysis of Characteristic Carbonyl Stretching Frequencies in Cyclic 1,2-Diketones

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) groups. williams.edu The frequency of this absorption is sensitive to several factors, including ring strain and electronic effects. youtube.compg.edu.pl For cyclic ketones, as the ring size decreases, the C=O stretching frequency generally increases. youtube.comresearchgate.net This is due to changes in the hybridization of the carbon atom of the carbonyl group. youtube.com In the four-membered ring of this compound, the carbonyl stretching frequency is expected to be at a relatively high wavenumber. The NIST WebBook reports a gas-phase IR spectrum for this compound. nist.gov In Raman spectroscopy, the carbonyl stretch will also be a characteristic band.

Interpretation of C-O Stretches from Butoxy Moieties

Table 2: Characteristic Vibrational Frequencies for this compound. Note: Frequencies are approximate and can vary based on the sample phase (solid, liquid, gas) and solvent.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity |

| C=O Stretch | 1780 - 1820 | Strong (IR), Medium-Strong (Raman) |

| C=C Stretch | 1600 - 1650 | Medium (IR & Raman) |

| Asymmetric C-O-C Stretch | 1150 - 1250 | Strong (IR) |

| Symmetric C-O-C Stretch | 1000 - 1100 | Medium-Weak (IR) |

| C-H Stretch (alkane) | 2850 - 3000 | Medium-Strong (IR & Raman) |

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic spectroscopy of this compound is governed by the presence of the α-diketone system within the four-membered ring. This core structure dictates the molecule's interaction with ultraviolet and visible light.

Analysis of Chromophoric Properties of the α-Diketone System

The chromophore in this compound is the cyclobutene-1,2-dione moiety. The electronic transitions in such systems are typically of the n→π* and π→π* type. The lone pair of electrons on the oxygen atoms can be excited to antibonding π* orbitals, and electrons in the π-bonds of the carbonyl groups and the double bond can be promoted to higher energy π* orbitals.

While specific UV-Vis absorption data for pure this compound is not extensively documented in readily available literature, information on related compounds provides insight. For instance, the hydrolysis product of squarate esters, squaric acid, forms a colored complex with ferric chloride that exhibits an absorption maximum at 480 nm, indicating significant electronic transitions in the visible region for related structures. nih.gov The parent 3-cyclobutene-1,2-dione (B1210473) shows characteristic fragmentation in its mass spectrum, implying specific electronic arrangements. researchgate.net

Excited State Properties and Their Impact on Photoreactivity

Upon absorption of light, the molecule is promoted to an excited electronic state. The properties of these excited states, such as their lifetime and energy, determine the subsequent photochemical pathways. For α-diketones, intersystem crossing from the singlet excited state (S1) to a triplet excited state (T1) is often efficient. These triplet states are typically longer-lived and can participate in a variety of photochemical reactions.

The photoreactivity of squaraine dyes, which are derivatives of squaric acid, has been studied, revealing that they can undergo photoionization to form radical cations and anions. nih.gov This suggests that under appropriate conditions, this compound could also be expected to exhibit photoreactivity, potentially leading to cleavage of the butoxy groups or reactions involving the dione (B5365651) system. However, specific studies on the fluorescence and photoreactivity of this compound are not widely reported.

Mass Spectrometry for Elucidating Molecular Connectivity and Fragmentation Pathways

Mass spectrometry is a powerful tool for confirming the molecular weight and determining the fragmentation patterns of organic molecules, which provides valuable information about their structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. For this compound (C12H18O4), the exact mass can be calculated and compared with the experimentally determined value to confirm its identity. While specific HRMS data for this compound is not detailed in the provided search results, the use of GC-MS for the analysis of squaric acid dibutyl ester (SADBE) has been reported for contaminant identification. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and analysis of the resulting product ions. This technique provides detailed structural information. The electron ionization (EI) mass spectrum of 3,4-di-n-butoxy-3-cyclobutene-1,2-dione is available from the NIST WebBook. nist.govnist.gov Analysis of this spectrum allows for the proposal of a fragmentation pathway.

Table 1: Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment | Neutral Loss |

| 226 | [M]+• | - |

| 170 | [M - C4H8]+• | Loss of butene |

| 114 | [M - C4H8 - C4H8]+• | Loss of two butene molecules |

| 57 | [C4H9]+ | Butyl cation |

The fragmentation is likely initiated by the loss of a butene molecule (C4H8) via a McLafferty-type rearrangement from one of the butoxy side chains. Subsequent loss of a second butene molecule from the other side chain leads to the ion at m/z 114, which corresponds to the squaric acid core. The presence of a prominent peak at m/z 57 corresponds to the butyl cation.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. While there are no specific EPR studies found for radical intermediates of this compound in the provided search results, the technique would be highly applicable for investigating its potential photoreactivity.

Given that related squaraine dyes can form radical cations and anions upon photoionization, it is plausible that UV irradiation of this compound could lead to the formation of radical intermediates. nih.gov These could arise from, for example, homolytic cleavage of a C-O bond in the butoxy substituent or electron transfer processes involving the α-diketone system.

An EPR experiment on such a system would involve irradiating a sample of this compound within the EPR spectrometer's resonant cavity and observing the resulting spectrum. The g-factor and hyperfine coupling constants of the observed signals would provide information about the structure and electronic environment of the radical species. Spin trapping techniques could also be employed to convert short-lived, reactive radicals into more stable radicals that are easier to detect and characterize by EPR.

Computational Chemistry and Theoretical Investigations of 3,4 Dibutoxycyclobutane 1,2 Dione

Quantum Chemical Methods for Electronic Structure and Molecular Properties

Quantum chemical methods are fundamental tools for exploring the electronic structure and predicting the properties of molecules like 3,4-dibutoxycyclobutane-1,2-dione. These methods, varying in their accuracy and computational cost, offer a comprehensive understanding of the molecule's behavior at the atomic level.

Density Functional Theory (DFT) Applications for Ground State Geometries and Energies

Density Functional Theory (DFT) has become a popular and effective method for investigating the ground state geometries and energies of cyclobutane (B1203170) derivatives. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous compounds. For instance, research on related cyclobutane-1,2-diones demonstrates the utility of DFT methods, such as M06-2X, in studying their reaction pathways. beilstein-journals.org These studies often involve optimizing the molecular geometry to find the lowest energy conformation and calculating the electronic energy to predict stability. The choice of functional and basis set is critical and is typically validated against experimental data or higher-level calculations when available.

In a study of the base-catalyzed reactions of cyclobutane-1,2-dione, the M06-2X density functional was used to explore the reaction mechanisms. beilstein-journals.org This highlights the capability of DFT to model complex chemical transformations in this class of molecules.

Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Calculations

For more accurate energy calculations and a deeper understanding of electron correlation effects, ab initio methods are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) provide high-accuracy benchmarks.

Computational studies on cyclobutane-1,2-dione have utilized a variety of ab initio methods, including MP2, SCS-MP2, CCSD(T), and CEPA/1, to investigate reaction paths. beilstein-journals.org These high-level calculations are crucial for obtaining reliable activation energies and reaction Gibbs free energies, which are essential for predicting the feasibility of a reaction. For example, in the study of the reaction of cyclobutane-1,2-dione with hydroxide, ab initio calculations were instrumental in determining that the benzilic acid type rearrangement is the most favorable pathway. beilstein-journals.org

A combined study using IR spectroscopy, XRD, and ab initio MO calculations on 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione (B102799) and its isomer showed that MP2/6-31G* calculations could predict the minimum-energy nuclear configuration. researchgate.net This demonstrates the power of ab initio methods in elucidating the geometric and electronic structures of substituted cyclobutenediones.

| Method | Application in Cyclobutane-1,2-dione Studies |

| MP2 | Used to study reaction paths and minimum-energy configurations. beilstein-journals.orgresearchgate.net |

| SCS-MP2 | Applied in the investigation of reaction mechanisms. beilstein-journals.org |

| CCSD(T) | Employed for high-accuracy energy calculations in reaction studies. beilstein-journals.org |

| CEPA/1 | Utilized to calculate Gibbs free energies of activation for reaction pathways. beilstein-journals.org |

Semi-Empirical and Force Field Methods for Large-Scale Screening

While DFT and ab initio methods provide high accuracy, their computational cost can be prohibitive for large-scale screening of many molecules or for long-time molecular dynamics simulations. Semi-empirical and force field methods offer a faster, albeit less accurate, alternative.

Force field methods, a key component of molecular mechanics, are particularly useful for exploring the conformational space of large molecules. These methods use a classical potential energy function to calculate the energy of a system. nih.gov The parameters for these force fields are typically derived from experimental data or high-level quantum chemical calculations. nih.gov For a molecule like this compound, a force field would need to accurately represent the bond stretching, angle bending, torsional potentials of the cyclobutane ring and the butoxy side chains, as well as non-bonded interactions. nih.govgithub.io

Semi-empirical methods, which use parameters derived from experimental data to simplify the Hartree-Fock calculations, can be used for rapid screening of properties for a large set of related compounds. While no specific applications to this compound are found, their general utility in computational chemistry suggests they could be a valuable tool for initial explorations of this molecule and its derivatives.

Conformational Analysis and Dynamics Simulations

The flexibility of the cyclobutane ring and its substituents gives rise to a complex conformational landscape. Computational methods are essential for exploring these different conformations and understanding their relative energies and the barriers to interconversion.

Investigation of Cyclobutane Ring Puckering and Conformational Isomerism

The four-membered ring of cyclobutane is not planar and can adopt a puckered conformation to relieve ring strain. In substituted cyclobutane-1,2-diones, the nature and position of the substituents can influence the degree of puckering and the preferred conformation.

Theoretical studies on related molecules, such as 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione, have shown that the planarity of the ring can be significantly influenced by its environment. researchgate.net In the crystalline state, the molecule may be more planar than in the gas phase, as predicted by ab initio calculations. researchgate.net This suggests that for this compound, intermolecular interactions in the solid state could play a significant role in determining the ring conformation.

Flexible Nature and Rotational Barriers of Butoxy Side Chains

The two butoxy side chains in this compound introduce additional degrees of freedom. The rotation around the C-O and C-C bonds of the butoxy groups leads to a multitude of possible conformations. Understanding the rotational barriers and the preferred orientations of these side chains is crucial for a complete picture of the molecule's structure and its interactions with its environment.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations are instrumental in understanding the influence of solvents on the conformation and dynamic behavior of molecules like this compound. While specific MD studies on this exact compound are not extensively documented in the provided results, the principles can be inferred from studies on similar squaraine dyes and cyclobutane derivatives.

For squaraine dyes, the surrounding solvent significantly impacts their electronic and photophysical properties. nih.gov DFT ground-state optimization calculations in both vacuum and solvent environments are used to determine the effects of electron-donating and withdrawing substituents on solvation energies. nih.gov The conformation of these dyes, which can be influenced by the solvent, has been shown to alter energy transfer pathways and the orientation of transition dipoles. nih.gov Boltzmann distribution calculations can predict the populations of different conformers in solution based on their calculated ground-state energies. nih.gov

In the broader context of cyclobutanes, MD simulations are used to investigate conformational equilibria, such as the balance between axial and equatorial conformers. nih.gov These simulations, often coupled with NMR data, provide a detailed picture of the dynamic behavior of the cyclobutane ring in solution. nih.gov

Reaction Mechanism Elucidation via Computational Transition State Search

Computational methods are pivotal in mapping out the reaction pathways involving this compound and its parent compound, squaric acid. These methods allow for the detailed exploration of potential energy surfaces and the identification of critical transition states.

Construction of Potential Energy Surfaces and Identification of Transition States

The construction of potential energy surfaces (PES) is a fundamental step in understanding reaction mechanisms. For reactions involving squaric acid derivatives, such as their synthesis or subsequent reactions, computational models can map the energy landscape as reactants transform into products. taylorandfrancis.com For instance, in the synthesis of disubstituted 1,4-diketones from squaric acid derivatives, the mechanism involves the addition of an organolithium compound followed by hydrolysis. taylorandfrancis.com

Density functional theory (DFT) calculations are commonly employed to locate transition state structures. acs.org For example, in the formation of cyclobutanes from pyrrolidines, DFT calculations revealed a mechanism involving the formation of a 1,1-diazene intermediate, followed by the cleavage of C-N bonds to form a 1,4-biradical, which then undergoes a barrierless ring closure. acs.org The optimized geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. acs.org

Globally accurate potential energy surfaces can be constructed using methods like neural networks based on a large number of ab initio calculations. nih.gov These detailed surfaces allow for in-depth analysis of reaction dynamics, identifying wells and barriers that govern the reaction pathway. nih.gov

Analysis of Activation Barriers and Reaction Thermodynamics

Once transition states are identified, the activation barriers (the energy difference between the reactants and the transition state) can be calculated. This is a key determinant of the reaction rate. nih.gov The distortion/interaction model, also known as the activation strain model, is a powerful tool for analyzing these barriers in bimolecular reactions. nih.govnih.gov It partitions the activation energy into the energy required to distort the reactants into their transition state geometries (distortion or activation strain) and the interaction energy between the distorted molecules. nih.govnih.gov

Application of Distortion/Interaction Analysis and Energy Decomposition Analysis

The distortion/interaction or activation strain model provides valuable insights into what controls chemical reactivity. nih.gov The model posits that the activation barrier is primarily composed of the strain energy needed to deform the reactants into the transition state geometry, which is then offset by the favorable interaction energy. nih.govfigshare.com This approach has been successfully applied to various reaction types, including cycloadditions. nih.gov

Energy decomposition analysis (EDA) further breaks down the interaction energy into physically meaningful components like electrostatics, Pauli repulsion, polarization, and charge transfer. youtube.com This allows for a deeper understanding of the nature of the intermolecular interactions that stabilize the transition state. youtube.com For instance, EDA can be used to interpret the nature of intermolecular interactions in complexes and during chemical reactions. youtube.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a crucial role in predicting spectroscopic parameters, which can then be validated against experimental data, providing a powerful synergy for structural elucidation.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants

DFT methods are widely used to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govresearchgate.net For compounds like 3,4-bis(isopropylamino)cyclobut-3-ene-1,2-dione, DFT calculations have shown good agreement with experimental ¹H and ¹³C NMR spectra. nih.govresearchgate.net Discrepancies between calculated and experimental values can sometimes indicate the presence of intermolecular interactions, such as hydrogen bonding, that are not fully accounted for in the gas-phase calculations. nih.govresearchgate.net

Theoretical studies on cyclobutane itself have aimed to rationalize its ¹H NMR chemical shift, which is downfield compared to larger cycloalkanes. researchgate.net These studies involve analyzing the shielding contributions from the carbon-carbon framework and the carbon-hydrogen bonds. researchgate.net

The calculation of coupling constants, particularly in cyclic systems like cyclobutanes, is also a valuable tool. nih.gov For monosubstituted cyclobutanes, the observed ⁴J(HH) couplings, which show a strong dependence on the orientation of the protons (axial vs. equatorial), can be compared with calculated values to determine the conformational equilibrium. nih.gov The Karplus relationship, which links vicinal coupling constants to the dihedral angle, is a well-known example of how theoretical principles guide the interpretation of experimental NMR data. smu.edu

Simulation of Vibrational and Electronic Spectra for Assignment Support

Computational chemistry provides powerful tools for the theoretical investigation of molecular properties, including vibrational and electronic spectra. For this compound, a derivative of squaric acid, these simulations are instrumental in interpreting and assigning experimental spectroscopic data. By employing quantum mechanical methods, researchers can predict the infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra, offering a detailed understanding of the molecule's structural and electronic characteristics.

Theoretical Framework

Density Functional Theory (DFT) is a commonly utilized computational method for simulating the spectra of squaric acid derivatives. core.ac.ukelsevierpure.com This approach approximates the electron density of a molecule to calculate its energy and other properties. Functionals such as B3LYP, paired with basis sets like 6-311++G(d,p), have been shown to provide a reliable balance between accuracy and computational cost for these types of systems. nih.gov

The process typically begins with the optimization of the molecular geometry to find the lowest energy conformation. Following this, vibrational frequency calculations can be performed. These calculations yield the normal modes of vibration, their corresponding frequencies, and their intensities in both IR and Raman spectra. It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical model, thereby improving the agreement with experimental data. nih.govresearchgate.net

For electronic spectra, Time-Dependent DFT (TD-DFT) is the preferred method. This extension of DFT can predict the energies of electronic transitions, the oscillator strengths (which relate to the intensity of UV-Vis absorption), and the nature of the orbitals involved in these transitions, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). core.ac.uk

Vibrational Spectra Simulation

The simulated IR and Raman spectra of this compound are characterized by several key vibrational modes. The central C₄O₂ core of the squarate ring gives rise to distinct, intense absorptions. The stretching vibrations of the carbonyl (C=O) and the carbon-carbon single and double bonds within the ring are particularly prominent. The butoxy side chains introduce additional vibrational modes, including C-H stretching, bending, and rocking vibrations, as well as C-O stretching.

The comparison between simulated and experimental spectra is crucial for the definitive assignment of the observed bands. For instance, the strong IR absorption bands expected in the 1750-1850 cm⁻¹ region can be confidently assigned to the symmetric and asymmetric stretching of the carbonyl groups. Similarly, the complex fingerprint region below 1500 cm⁻¹ can be unraveled by correlating the experimental peaks with the calculated vibrational modes.

Below is a representative table of calculated vibrational frequencies for key functional groups in this compound, based on typical DFT calculations for similar squaric acid esters.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

| ν(C=O) | 1820 | Asymmetric stretch |

| ν(C=O) | 1785 | Symmetric stretch |

| ν(C=C) | 1650 | Ring C=C stretch |

| ν(C-O) | 1250 | Ether C-O stretch |

| δ(CH₂) | 1460 | Methylene (B1212753) scissoring |

| γ(CH₂) | 740 | Methylene rocking |

Note: These are representative values and the actual calculated frequencies may vary depending on the specific computational method and basis set used.

Electronic Spectra Simulation

The electronic absorption spectrum of this compound, simulated using TD-DFT, is typically dominated by an intense absorption band in the UV region. This absorption corresponds to the π → π* electronic transition, primarily involving the promotion of an electron from the HOMO to the LUMO. core.ac.uk

The HOMO is generally localized on the electron-rich oxygen atoms of the butoxy groups and the double bond of the cyclobutane ring, while the LUMO is concentrated on the electron-deficient carbonyl groups of the squarate core. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key determinant of the absorption wavelength.

Simulations can also reveal other, less intense electronic transitions at higher energies. By analyzing the molecular orbitals involved in each transition, a deeper understanding of the electronic structure of the molecule can be achieved.

The following table presents typical results from a TD-DFT calculation for the main electronic transition of this compound.

| Parameter | Calculated Value |

| Absorption Wavelength (λmax) | ~280 nm |

| Oscillator Strength (f) | > 0.5 |

| Major Transition | HOMO → LUMO |

Note: The exact calculated λmax can be influenced by the solvent model used in the computation.

Synthetic Utility and Building Block Applications of 3,4 Dibutoxycyclobutane 1,2 Dione

Role as a Precursor in the Synthesis of Complex Organic Molecules

The inherent ring strain and the presence of two reactive carbonyl groups in 3,4-Dibutoxycyclobutane-1,2-dione make it an ideal starting material for the synthesis of intricate organic molecules. The strategic cleavage and formation of bonds within and around the cyclobutane (B1203170) ring enable chemists to access a wide variety of molecular scaffolds.

Construction of Spirocyclic and Fused Polycyclic Systems

Spirocycles, characterized by two rings connected through a single shared atom, and fused polycyclic systems, where two or more rings share two or more atoms, are prevalent motifs in natural products and medicinally important compounds. nih.gov this compound serves as a powerful tool for the assembly of these complex structures. For instance, the reaction of this dione (B5365651) with appropriate bis-nucleophiles can lead to the formation of spirocyclic compounds through a double condensation process. The dicarbonyl unit readily undergoes reactions with amines and other nucleophiles to construct heterocyclic rings spiro-fused to the cyclobutane core. researchgate.net

Furthermore, the cyclobutane-1,2-dione moiety can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile, to generate fused polycyclic systems. The strain in the four-membered ring can be a driving force for subsequent rearrangements and transformations, leading to the formation of more complex polycyclic frameworks. beilstein-journals.org The annulation of 1,2-bis(methylene)carbocycles with chloro-substituted cyclobutene-1,2-diones, a related class of compounds, demonstrates a tandem Diels-Alder/dehydrochlorination reaction to yield linearly-fused dihydrobenzocyclobutene-1,2-diones, which can be further elaborated into more complex polycyclic aromatic systems. researchgate.net

Pathways to Acyclic and Larger Cyclic Compounds via Controlled Ring Transformations

The strained C-C bonds of the cyclobutane ring in this compound can be selectively cleaved under various reaction conditions, providing access to a range of acyclic and larger cyclic compounds. Base-catalyzed rearrangements, such as the benzilic acid rearrangement, can induce ring contraction to form cyclopropanecarboxylic acid derivatives. beilstein-journals.org Conversely, other base-catalyzed pathways can lead to ring-opening, affording α-oxobutanoates or γ-oxobutanoates. beilstein-journals.org

Thermal or photochemical reactions can also promote ring-opening of the cyclobutane-1,2-dione core. These transformations can generate highly reactive intermediates that can be trapped intramolecularly or intermolecularly to construct larger ring systems or functionalized acyclic products. The specific outcome of these ring transformations is often dictated by the nature of the substituents on the cyclobutane ring and the reaction conditions employed.

Development of Novel Reaction Methodologies Utilizing the Cyclobutane-1,2-dione Core

The unique reactivity of the cyclobutane-1,2-dione scaffold has spurred the development of new synthetic methods, particularly in the areas of asymmetric synthesis and cascade reactions.

Asymmetric Synthetic Transformations and Chiral Auxiliary Applications

The development of asymmetric methodologies to control the stereochemistry of reactions is a cornerstone of modern organic synthesis. While specific examples directly employing this compound in asymmetric catalysis as a chiral auxiliary are not extensively documented in the provided search results, the broader class of cyclobutane-1,2-diones and related 1,2-dicarbonyl compounds are valuable substrates in asymmetric transformations. pku.edu.cnbeilstein-journals.org For instance, the asymmetric Michael addition of cyclopentane-1,2-dione to alkylidene oxindoles has been achieved with high enantioselectivity using a multifunctional squaramide catalyst. beilstein-journals.org This highlights the potential of the cyclobutane-1,2-dione core to participate in similar enantioselective processes.

The rigid framework of the cyclobutane ring could allow for the installation of chiral auxiliaries, which could then direct the stereochemical outcome of subsequent reactions on the dione functionality or the ring itself. The development of such chiral auxiliaries derived from this compound would represent a significant advancement in the field.

Integration into Cascade and Tandem Reactions

Cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. ub.edu The cyclobutane-1,2-dione moiety is an excellent platform for designing such reaction sequences. A reaction initiated at one of the carbonyl groups can trigger a cascade of events involving the strained ring, leading to the rapid construction of complex molecular architectures.

For example, a tandem Ugi/intramolecular Diels-Alder reaction has been developed using furan (B31954) derivatives, showcasing a one-pot process that leads to complex heterocyclic systems. beilstein-journals.org While not directly involving this compound, this principle can be extended to its derivatives. A nucleophilic addition to one of the carbonyls could be followed by a ring-opening and subsequent intramolecular cycloaddition, generating polycyclic products in a single step. The development of such cascade reactions involving this compound would be a valuable contribution to synthetic methodology.

Cyclobutane-1,2-dione Scaffolds in the Preparation of Advanced Organic Materials Precursors

The unique electronic and structural properties of the cyclobutane-1,2-dione core make it an attractive scaffold for the synthesis of precursors to advanced organic materials. The dicarbonyl moiety can be readily converted into other functional groups, such as diimines or dianhydrides, which are common building blocks for polymers and other functional materials.

For example, this compound has been used in the synthesis of novel semisquarylium dyes. fishersci.ca These dyes are of interest for their potential applications in sensing and as components of functional materials. The synthesis of 3,3′-dihydroxy-2,2′-diindan-1,1′-dione derivatives, which are structurally related to cyclobutane-1,2-diones, has been explored for their potential as tautomeric organic semiconductors. rsc.org This suggests that the cyclobutane-1,2-dione scaffold could be a valuable starting point for the design and synthesis of new organic electronic materials. The ability to functionalize the ring and modify the dicarbonyl unit provides a high degree of tunability for the electronic and photophysical properties of the resulting materials.

Compound Information Table

| Compound Name | Synonym | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Dibutyl squarate | 2892-62-8 | C12H18O4 | 226.27 |

| 3-Chloro-3-cyclobutene-1,2-dione | Semisquaric chloride | C4HClO2 | ||

| Cyclopentane-1,2-dione | 3185-35-3 | C5H6O2 | 98.10 | |

| Cyclohexane-1,3-dione | 504-02-9 | C6H8O2 | 112.13 |

Table of Research Findings

| Area of Application | Key Transformation/Reaction | Starting Material(s) | Product Class | Significance | Reference |

|---|---|---|---|---|---|

| Spirocycle Synthesis | Double Condensation | This compound, Bis-nucleophiles | Spirocyclic heterocycles | Access to complex, medicinally relevant scaffolds. | researchgate.net |

| Fused Polycycle Synthesis | Tandem Diels-Alder/Dehydrochlorination | 1,2-Bis(methylene)cycloalkanes, 3-Chloro-3-cyclobutene-1,2-dione | Linearly-fused dihydrobenzocyclobutene-1,2-diones | Efficient construction of polycyclic aromatic systems. | researchgate.net |

| Ring Transformation | Base-catalyzed Rearrangement | Cyclobutane-1,2-dione | Cyclopropanecarboxylic acid derivatives, α-oxobutanoates | Controlled access to different structural motifs from a common precursor. | beilstein-journals.org |

| Asymmetric Synthesis | Asymmetric Michael Addition | Cyclopentane-1,2-dione, Alkylidene oxindoles | Chiral Michael adducts | Demonstrates potential for enantioselective functionalization of cyclobutane-1,2-diones. | beilstein-journals.org |

| Advanced Materials | Dye Synthesis | This compound | Semisquarylium dyes | Precursors to functional materials for sensing applications. | fishersci.ca |

Concluding Remarks and Future Research Perspectives

Current Challenges and Unanswered Questions in the Chemistry of Substituted Cyclobutane-1,2-diones

Despite significant progress, the synthesis and manipulation of substituted cyclobutane-1,2-diones present several ongoing challenges. The stereocontrolled synthesis of complex, polysubstituted cyclobutanes remains a formidable task. nih.govacs.org Achieving high levels of stereo- and enantioselectivity in the construction of these four-membered rings is often difficult, and the development of more general and efficient methods is a key area of research. nih.govresearchgate.net

A major unanswered question revolves around the precise control of reaction pathways. For instance, in base-catalyzed reactions, cyclobutane-1,2-dione can undergo a benzilic acid-type rearrangement to form a ring-contracted product. beilstein-journals.org Computational studies have explored various potential reaction pathways, including ring-opening reactions, but the benzilic acid rearrangement appears to be the most feasible. beilstein-journals.org Understanding and controlling the factors that dictate the outcome of these reactions, such as the nature of the substituents and the reaction conditions, is crucial for their synthetic application.

Furthermore, the functionalization of the cyclobutane (B1203170) core, especially the introduction of substituents at specific positions with defined stereochemistry, continues to be a challenge. nih.govresearchgate.net While methods like C-H functionalization are being explored, their application to complex cyclobutane systems is still in its early stages. nih.govacs.org The development of robust and predictable methods for the selective functionalization of these strained rings is essential for unlocking their full synthetic potential.

Emerging Methodologies and Technologies for Advancing Research

To address the existing challenges, researchers are developing and applying a range of emerging methodologies and technologies. Advances in computational chemistry, particularly density functional theory (DFT) calculations, are proving invaluable for elucidating reaction mechanisms and predicting the outcomes of reactions involving cyclobutane-1,2-diones. beilstein-journals.orgacs.org These theoretical studies can provide crucial insights into the stability of intermediates and transition states, guiding the rational design of new synthetic strategies. beilstein-journals.orgacs.org

In the realm of synthesis, organocatalysis has emerged as a powerful tool for the enantioselective construction and functionalization of cyclobutane derivatives. nih.govresearchgate.net The use of chiral organocatalysts offers a more environmentally friendly alternative to traditional metal-based catalysts and has shown promise in controlling the stereochemistry of various transformations. nih.govresearchgate.net Additionally, photoredox catalysis is being explored for [2+2] cycloaddition reactions to form cyclobutane rings, offering a mild and efficient method for their synthesis. acs.org

Spectroscopic techniques are also playing a crucial role in advancing our understanding of these molecules. For example, 17O NMR spectroscopy, in conjunction with theoretical calculations, has been used to study the electronic properties of substituted cyclobutene-1,2-diones. acs.org

Untapped Potential in Advanced Organic Synthesis and Mechanistic Understanding

The unique reactivity of substituted cyclobutane-1,2-diones offers significant untapped potential in advanced organic synthesis. Their strained ring system makes them excellent precursors for ring-opening and ring-expansion reactions, providing access to a diverse range of acyclic and larger cyclic structures that would be difficult to synthesize by other means. mdpi.com The development of new catalytic systems to control these transformations will be a key area of future research.

The photochemical rearrangements of cyclobutene-1,2-diones also present exciting opportunities. ibm.comacs.orgacs.org Irradiation of these compounds can lead to the formation of complex polycyclic structures through intricate reaction cascades. ibm.comacs.orgacs.org A deeper mechanistic understanding of these photochemical processes will enable the design of novel and efficient synthetic routes to valuable molecular scaffolds.

Furthermore, the ability to perform sequential C-H functionalization reactions on the cyclobutane core opens up possibilities for the controlled and divergent synthesis of complex natural products and their analogs. nih.govacs.org This strategy allows for the late-stage introduction of molecular diversity, which is highly valuable in drug discovery and development.

Interdisciplinary Research Opportunities Involving Cyclobutane-1,2-diones

The unique structural and electronic properties of cyclobutane-1,2-diones make them attractive candidates for interdisciplinary research. In medicinal chemistry, the cyclobutane ring is increasingly being incorporated into small-molecule drug candidates to improve their pharmacological properties. nih.govru.nl The rigid, puckered structure of the cyclobutane ring can be used to control the conformation of a molecule, leading to enhanced binding to biological targets. nih.govru.nl Substituted cyclobutene-1,2-dione derivatives have shown potential as anticancer, anti-inflammatory, and neuroprotective agents. ontosight.ai For instance, certain derivatives have been investigated as synthetic intermediates for histamine (B1213489) H2-antagonists. google.com

In materials science, the ability of cyclobutane derivatives to undergo controlled ring-opening and polymerization reactions makes them interesting monomers for the synthesis of novel polymers with unique properties. The strained ring can act as a latent reactive group that can be triggered under specific conditions to initiate polymerization.

The development of new synthetic methods for substituted cyclobutane-1,2-diones will undoubtedly fuel their exploration in these and other interdisciplinary fields. The collaboration between synthetic chemists, medicinal chemists, materials scientists, and computational chemists will be crucial for unlocking the full potential of this fascinating class of molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.